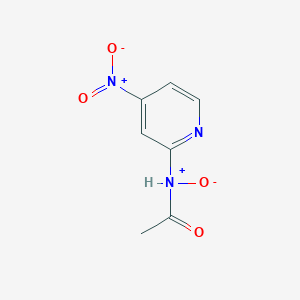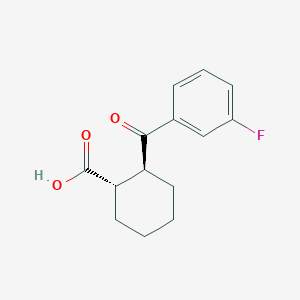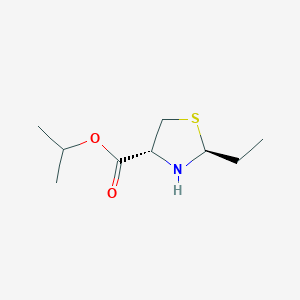
Trimethyl cyclopropane-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C9H12O6 It is a derivative of cyclopropane, featuring three carboxylate groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involves the interaction between a 1,3-dipole, such as methyl diazoacetate, and an unsaturated system like dimethyl fumaric acid. The reaction yields a five-membered cycloadduct, which upon expulsion of nitrogen gas, forms this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by metals to enhance reactivity and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the cyclopropane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Trimethyl cyclopropane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Mecanismo De Acción
The mechanism by which trimethyl cyclopropane-1,1,2-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl cyclopropane-1,2,3-tricarboxylate: Another derivative with similar structural features but different positional isomers of the carboxylate groups.
Cyclopropane-1,1,2-tricarboxylate: Lacks the methyl groups, leading to different reactivity and applications
Uniqueness
Trimethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific arrangement of carboxylate groups and the presence of three methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Propiedades
Número CAS |
22650-26-6 |
|---|---|
Fórmula molecular |
C9H12O6 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
trimethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C9H12O6/c1-13-6(10)5-4-9(5,7(11)14-2)8(12)15-3/h5H,4H2,1-3H3 |
Clave InChI |
AITCJXFGMWROSY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC1(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)


![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)

